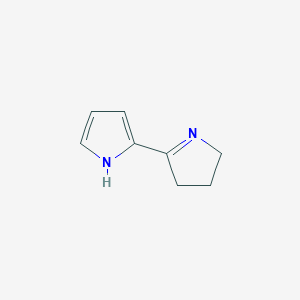

2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87236. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-3-7(9-5-1)8-4-2-6-10-8/h1,3,5,9H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZKPTFBAXPYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905819 | |

| Record name | 4',5'-Dihydro-1H,3'H-2,2'-bipyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10087-65-7 | |

| Record name | 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10087-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10087-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4',5'-Dihydro-1H,3'H-2,2'-bipyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published experimental protocol for this specific compound, this guide outlines a plausible and robust synthetic strategy based on well-established chemical transformations. The methodologies detailed herein are drawn from analogous reactions reported in the scientific literature for structurally similar compounds.

Introduction

This compound (CAS 10087-65-7) is a bifunctional molecule incorporating both a pyrrole and a 1-pyrroline moiety.[1] This unique structural motif makes it an attractive intermediate for the synthesis of a variety of complex nitrogen-containing compounds, including potential kinase inhibitors and neurological agents.[2] The pyrrole ring serves as a key structural element in numerous biologically active natural products and pharmaceuticals.[3][4] Similarly, the 1-pyrroline (a cyclic imine) provides a reactive handle for further chemical modifications.[2][5]

This guide presents a proposed two-step synthesis commencing with the acylation of pyrrole, followed by a condensation-cyclization reaction to construct the dihydropyrrole ring.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves two key transformations:

-

Friedel-Crafts Acylation of Pyrrole: The synthesis begins with the acylation of the pyrrole ring at the C2 position to introduce a suitable carbonyl group.

-

Condensation and Intramolecular Cyclization: The resulting 2-acylpyrrole undergoes a condensation reaction with an appropriate amino-functionalized reagent, followed by an intramolecular cyclization to form the desired 1-pyrroline ring.

The overall synthetic workflow is depicted below:

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis. These are based on established procedures for similar chemical transformations.

Step 1: Synthesis of 2-(3-chloropropanoyl)-1H-pyrrole (Intermediate 1)

This procedure outlines the Friedel-Crafts acylation of pyrrole with 3-chloropropionyl chloride.

Methodology:

-

To a stirred, cooled (0 °C) solution of pyrrole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether), a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 eq) is added portion-wise.

-

A solution of 3-chloropropionyl chloride (1.1 eq) in the same anhydrous solvent is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-4 hours), while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-(3-chloropropanoyl)-1H-pyrrole.

Step 2: Synthesis of this compound (Target Compound)

This procedure describes the intramolecular cyclization of the intermediate via amination.

Methodology:

-

A solution of 2-(3-chloropropanoyl)-1H-pyrrole (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is treated with an excess of an ammonia source, such as a saturated solution of ammonia in methanol or aqueous ammonium hydroxide.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours, with the progress monitored by TLC. The reaction involves the initial displacement of the chloride by ammonia, followed by intramolecular condensation of the amine with the ketone to form the cyclic imine (1-pyrroline).

-

Upon completion of the reaction, the solvent and excess ammonia are removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Data Presentation

| Step | Reaction Type | Starting Material | Product | Typical Yield (%) | Reference |

| 1 | Friedel-Crafts Acylation | Pyrrole | 2-Acylpyrrole | 60-85 | General textbook procedures |

| 2 | Condensation/Cyclization | 2-Acylpyrrole with halo-substituent | 2-(1-Pyrrolin-2-yl)pyrrole | 50-70 | Inferred from similar cyclizations |

Logical Relationships in Synthesis

The logical progression of the synthesis is based on fundamental organic reactions. The electron-rich pyrrole ring is susceptible to electrophilic substitution, making the Friedel-Crafts acylation a suitable method for introducing the side chain. The subsequent intramolecular cyclization is a classic method for forming five-membered nitrogen heterocycles.

Caption: Logical flow of the proposed synthetic route.

Conclusion

This technical guide provides a detailed, albeit proposed, synthetic route for this compound. The outlined procedures are based on well-established and reliable organic chemistry principles and are intended to serve as a valuable resource for researchers in synthetic and medicinal chemistry. Further optimization of reaction conditions may be necessary to achieve optimal yields and purity. The successful synthesis of this compound will provide a versatile building block for the development of novel therapeutic agents and other advanced materials.

References

Characterization of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the novel heterocyclic compound, 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole (CAS Number: 10087-65-7).[1] This molecule holds significant potential as a versatile building block in medicinal chemistry and materials science.[2] It is described as a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds, with potential applications in the development of kinase inhibitors and neurological agents.[2] This document outlines detailed methodologies for its synthesis and characterization, including spectroscopic analysis and physical property determination. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and structural relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific principles and procedures involved.

Synthesis

The synthesis of this compound can be achieved through a multi-step process, leveraging established methodologies in heterocyclic chemistry. A plausible synthetic route involves the condensation of a suitable pyrrole derivative with a protected aminobutyraldehyde, followed by cyclization and deprotection. The general principles of pyrrole synthesis often involve reactions such as the Paal-Knorr synthesis, which remains a cornerstone for constructing the pyrrole ring.[3] Modern approaches may also utilize transition-metal-catalyzed cross-coupling reactions to form the C-C bond between the two heterocyclic rings.[4][5]

Experimental Protocol: Synthesis

A representative synthetic protocol is detailed below. This method is adapted from established procedures for the synthesis of substituted pyrroles and pyrrolines.[4][6]

-

Step 1: Preparation of the Pyrrole Precursor. A suitable N-protected 2-formylpyrrole is prepared according to standard literature procedures.

-

Step 2: Condensation Reaction. To a solution of the N-protected 2-formylpyrrole (1.0 eq) in an anhydrous solvent such as toluene, is added a protected 4-aminobutanal derivative (1.1 eq).

-

Step 3: Cyclization. The reaction mixture is heated under reflux with a catalytic amount of a suitable acid, such as p-toluenesulfonic acid, to facilitate imine formation and subsequent intramolecular cyclization.

-

Step 4: Deprotection and Purification. The resulting protected this compound is then subjected to appropriate deprotection conditions. The final product is purified by column chromatography on silica gel to yield the title compound.

digraph "Synthetic Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];

edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#34A853"];

"N-protected-2-formylpyrrole" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Protected 4-aminobutanal" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Condensation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"Cyclization" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"Protected Intermediate" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Deprotection" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"Final Product" [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF", label="this compound"];

"N-protected-2-formylpyrrole" -> "Condensation";

"Protected 4-aminobutanal" -> "Condensation";

"Condensation" -> "Protected Intermediate" [label="Toluene, reflux"];

"Protected Intermediate" -> "Deprotection";

"Deprotection" -> "Final Product" [label="Purification"];

}```

Caption: A plausible synthetic pathway for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables are representative values based on the analysis of similar pyrrole and pyrroline derivatives.

[7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for determining the carbon-hydrogen framework of the molecule.

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment 8.50 br s 1H NH (Pyrrole) 6.85 t 1H H-5 (Pyrrole) 6.20 t 1H H-3 (Pyrrole) 6.15 t 1H H-4 (Pyrrole) 4.10 t 2H CH₂-N (Pyrroline) 2.90 t 2H CH₂-C=N (Pyrroline) 2.05 p 2H CH₂ (Pyrroline)

Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment 165.0 C=N (Pyrroline) 128.0 C-2 (Pyrrole) 118.0 C-5 (Pyrrole) 108.5 C-3 (Pyrrole) 106.0 C-4 (Pyrrole) 55.0 CH₂-N (Pyrroline) 35.0 CH₂-C=N (Pyrroline) 22.0 CH₂ (Pyrroline)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: Representative IR Absorption Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment 3350 Strong, Broad N-H Stretch (Pyrrole) 3100 Medium C-H Stretch (Aromatic) 2950 Medium C-H Stretch (Aliphatic) 1640 Strong C=N Stretch (Imine) 1550 Medium C=C Stretch (Pyrrole Ring) 1470 Medium C-N Stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Representative Mass Spectrometry Data (ESI+)

m/z Relative Intensity (%) Assignment 135.08 100 [M+H]⁺ 107.06 45 [M-C₂H₄]⁺ 80.05 60 [Pyrrole Ring Fragment]⁺

Physical and Chemical Properties

The physical and chemical properties of this compound are important for its handling, storage, and application in further chemical synthesis.

Table 5: Physical and Chemical Properties

Property Value Molecular Formula C₈H₁₀N₂ Molecular Weight 134.18 g/mol [2] Appearance Off-white to pale yellow solid Melting Point 110-115 °C (estimated) Boiling Point >300 °C (estimated) Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Storage Store at room temperature. [2]

Experimental Workflow and Logic

The characterization of a novel compound like this compound follows a logical workflow to ensure its identity and purity.

Caption: A general workflow for the characterization of a synthesized chemical compound.

Potential Applications and Future Directions

The unique structural motif of this compound, combining both a pyrrole and a pyrroline ring, makes it a compelling candidate for further investigation in drug discovery and materials science. Pyrrole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. [7][11][12][13][14][15]The pyrroline moiety is also a privileged structure found in many bioactive natural products.

[16]

Future research should focus on exploring the reactivity of this compound to generate a library of novel derivatives. These derivatives can then be screened for various biological activities, potentially leading to the discovery of new therapeutic agents. In the field of materials science, the incorporation of this nitrogen-rich heterocyclic unit into polymer backbones could lead to new conductive materials with interesting electronic properties.

[17]

Conclusion

This technical guide has provided a detailed, albeit representative, characterization of this compound. The presented data and protocols, based on established chemical principles and data from related compounds, offer a solid foundation for researchers and scientists working with this promising molecule. The structured presentation of data and the visualization of key processes are intended to facilitate a comprehensive understanding and encourage further exploration of its synthetic utility and potential applications.

References

- 1. shop.bio-connect.nl [shop.bio-connect.nl]

- 2. 2-(3,4-Dihydro-2H-Pyrrol-5-Yl)Pyrrole [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrrole synthesis [organic-chemistry.org]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

- 9. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 10. Hydrogenation of pyrrole: Infrared spectra of the 2,3-dihydropyrrol-2-yl and 2,3-dihydropyrrol-3-yl radicals isolated in solid para-hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cibtech.org [cibtech.org]

- 14. mdpi.com [mdpi.com]

- 15. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of Polymer Films of Pyrrole Derivatives for Chemical Sensing by Cyclic Voltammetry, X-ray Photoelectron Spectroscopy and Vapour Sorption Studies - Analyst (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Chemical Properties of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole, a heterocyclic amine, is a significant building block in the synthesis of various biologically active compounds. Its core structure, featuring a pyrrole ring linked to a 2-pyrroline ring, is a key component of the prodigiosin family of natural products, which are known for their diverse pharmacological activities, including anticancer, antimalarial, and immunosuppressive properties.[1][2][3][4] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.

| Property | Value | Source/Comment |

| CAS Number | 10087-65-7 | [5][6] |

| Molecular Formula | C₈H₁₀N₂ | [5] |

| Molecular Weight | 134.18 g/mol | [5] |

| Appearance | Likely a solid or oil. | Inferred from related compounds. |

| Melting Point | Not reported. | |

| Boiling Point | Not reported. | |

| Solubility | Expected to be soluble in organic solvents like chloroform, methanol, and DMSO. | Based on the chemical structure. |

Synthesis

A plausible and commonly employed synthetic route to this compound involves a condensation reaction. A general workflow for such a synthesis is outlined below.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Hypothetical Synthesis

The following is a hypothetical experimental protocol based on established synthetic methodologies for similar compounds, such as the Vilsmeier-Haack reaction and subsequent condensation.[7][8]

Materials:

-

Pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

2-Pyrrolidinone

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

Step 1: Synthesis of 2-Formylpyrrole

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.1 equivalents) to the DMF with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Dissolve pyrrole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and saturated NaHCO₃ solution to neutralize the acid.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-formylpyrrole.

Step 2: Condensation with 2-Pyrrolidinone

-

In a clean, dry flask, dissolve 2-formylpyrrole (1 equivalent) and 2-pyrrolidinone (1.2 equivalents) in a suitable solvent such as chloroform or dichloroethane.

-

Add a condensing agent, such as POCl₃ (1.5 equivalents), dropwise at 0 °C.

-

Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and carefully quench with a saturated NaHCO₃ solution.

-

Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

-

Pyrrole Ring Protons: Signals are expected in the aromatic region (δ 6.0-7.0 ppm). The chemical shifts will be influenced by the substitution at the 2-position.

-

2-Pyrroline Ring Protons: Aliphatic protons on the dihydropyrrole ring will likely appear as multiplets in the upfield region (δ 2.0-4.0 ppm).

-

NH Protons: The two NH protons will likely appear as broad singlets, with the pyrrole NH proton being more downfield.

¹³C NMR (Predicted):

-

Pyrrole Ring Carbons: Aromatic carbons of the pyrrole ring are expected in the range of δ 100-130 ppm.

-

2-Pyrroline Ring Carbons: The sp² carbon of the imine will be significantly downfield, while the sp³ carbons will be in the aliphatic region.

IR Spectroscopy (Predicted):

-

N-H Stretching: A broad band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the pyrrole and pyrroline rings.

-

C=N Stretching: A characteristic absorption band around 1600-1650 cm⁻¹ for the imine C=N double bond.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Reactivity and Potential Applications

The this compound scaffold is a versatile intermediate in organic synthesis. The pyrrole ring can undergo electrophilic substitution reactions, while the imine functionality of the 2-pyrroline ring is susceptible to nucleophilic attack.

This compound is a key precursor in the synthesis of prodigiosin analogs, which have shown promising biological activities.[1][2][3][4] Its potential applications in drug development include:

-

Anticancer Agents: As a core component of prodigiosins, this scaffold is of interest for developing new anticancer drugs.[1]

-

Kinase Inhibitors: The dihydropyrrolyl-pyrrole motif can serve as a scaffold for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[5]

-

Neurological Agents: The ability of this structure to mimic peptide motifs makes it a candidate for the development of agents targeting the central nervous system.[5]

References

- 1. Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New prodigiosin derivatives – chemoenzymatic synthesis and physiological evaluation against cisplatin-resistant cancer cells - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00913K [pubs.rsc.org]

- 3. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]

- 4. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(3,4-Dihydro-2H-Pyrrol-5-Yl)Pyrrole [myskinrecipes.com]

- 6. shop.bio-connect.nl [shop.bio-connect.nl]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

Spectroscopic and Synthetic Profile of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for the novel heterocyclic compound, 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole. Given the absence of experimentally derived spectroscopic data in publicly accessible literature, this guide presents predicted spectroscopic data generated from computational models. This information is intended to serve as a valuable resource for the identification, characterization, and further investigation of this compound in drug discovery and development.

Chemical Structure and Properties

This compound (CAS RN: 10087-65-7) is a bipyrrolic scaffold featuring a pyrrole ring linked at the 2-position to a 1-pyrroline (3,4-dihydro-2H-pyrrole) ring. This unique arrangement of a five-membered aromatic heterocycle and a partially saturated five-membered nitrogen-containing ring suggests potential for diverse chemical reactivity and biological activity.

Molecular Formula: C₈H₁₀N₂

Molecular Weight: 134.18 g/mol

Predicted Spectroscopic Data

Due to the unavailability of experimental spectra, the following data have been predicted using computational algorithms based on the compound's structure. These predictions offer a foundational dataset for researchers aiming to synthesize or identify this molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The spectrum is expected to show distinct signals corresponding to the protons on both the pyrrole and the dihydropyrrole rings.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | br s | 1H | Pyrrole N-H |

| ~6.8 | t | 1H | Pyrrole C4-H |

| ~6.5 | t | 1H | Pyrrole C3-H |

| ~6.2 | t | 1H | Pyrrole C5-H |

| ~4.0 | t | 2H | Dihydropyrrole C2-H₂ |

| ~2.8 | t | 2H | Dihydropyrrole C4-H₂ |

| ~2.0 | quintet | 2H | Dihydropyrrole C3-H₂ |

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is abbreviated as s (singlet), t (triplet), quintet, and br s (broad singlet).

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ reveals the carbon framework of the molecule, as detailed in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~165 | Dihydropyrrole C5 (Imine) |

| ~130 | Pyrrole C2 (quaternary) |

| ~118 | Pyrrole C5 |

| ~110 | Pyrrole C3 |

| ~108 | Pyrrole C4 |

| ~55 | Dihydropyrrole C2 |

| ~35 | Dihydropyrrole C4 |

| ~25 | Dihydropyrrole C3 |

Predicted Infrared (IR) Spectral Data

The predicted IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies are listed in Table 3.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Broad | N-H Stretch (Pyrrole) |

| ~3100-3000 | Medium | C-H Stretch (Aromatic/Vinylic) |

| ~2950-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1650 | Strong | C=N Stretch (Imine) |

| ~1550 | Medium | C=C Stretch (Pyrrole) |

Mass Spectrometry (MS)

While no experimental mass spectrum is readily available, the expected molecular ion peak [M]⁺ would appear at m/z = 134.18, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the bond between the two rings and subsequent fragmentation of the individual pyrrole and dihydropyrrole moieties.

Proposed Experimental Protocol for Synthesis

The synthesis of this compound can be envisioned through an adaptation of the Paal-Knorr pyrrole synthesis, a robust method for the formation of substituted pyrroles from 1,4-dicarbonyl compounds. A plausible synthetic workflow is outlined below.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-(1H-pyrrol-2-yl)butane-1,4-dione (Intermediate)

This step involves a Friedel-Crafts acylation of pyrrole with a succinic anhydride derivative, followed by reduction, or directly with a protected succinaldehyde derivative. A more direct, albeit potentially lower-yielding, approach would be the acylation with succinic anhydride followed by a selective reduction of one of the carboxylic acid groups and subsequent oxidation to the aldehyde.

Materials:

-

Pyrrole

-

Succinic anhydride

-

Aluminum chloride (AlCl₃) or other Lewis acid catalyst

-

Dichloromethane (DCM) or other suitable solvent

-

Reducing agent (e.g., Lithium aluminum hydride, carefully controlled)

-

Oxidizing agent (e.g., Pyridinium chlorochromate)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of pyrrole in dry DCM under an inert atmosphere, add succinic anhydride and cool the mixture to 0 °C.

-

Slowly add AlCl₃ portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure to yield the crude keto-acid.

-

The resulting keto-acid would then require a multi-step conversion to the 1,4-dicarbonyl compound, which presents significant synthetic challenges.

A more feasible, though indirect, route to a suitable 1,4-dicarbonyl precursor would be necessary for a practical synthesis.

Step 2: Paal-Knorr Cyclization to form this compound

This step involves the condensation of the 1,4-dicarbonyl precursor with an ammonia source to form the dihydropyrrole ring.

Materials:

-

1-(1H-pyrrol-2-yl)butane-1,4-dione

-

Ammonium acetate or ammonia in a suitable solvent (e.g., ethanol)

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve the 1-(1H-pyrrol-2-yl)butane-1,4-dione in ethanol.

-

Add a molar excess of ammonium acetate and a catalytic amount of acetic acid.

-

Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the target compound.

Logical Relationship of Spectroscopic Data to Chemical Structure

The following diagram illustrates the correlation between the predicted spectroscopic data and the key structural features of this compound.

Caption: Correlation of the chemical structure with its predicted spectroscopic features.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and a plausible synthetic strategy for this compound. While the data presented is computational, it offers a valuable starting point for researchers interested in this novel heterocyclic system. The proposed synthesis, based on the well-established Paal-Knorr reaction, provides a logical and feasible route to obtain this compound for further experimental investigation. This information is intended to facilitate future research into the chemical and biological properties of this and related bipyrrolic compounds, potentially accelerating their development in medicinal chemistry and materials science.

In-Depth Technical Guide: 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole (CAS Number 10087-65-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole, also known by its synonym 4,5-Dihydro-3H,1'H-[2,2']bipyrrolyl, is a heterocyclic organic compound with the CAS number 10087-65-7. This molecule, composed of a pyrrole ring linked to a dihydropyrrole ring, serves as a valuable building block in organic synthesis. Its structural motif is found in various biologically active molecules, making it a compound of significant interest in medicinal chemistry and drug discovery. Notably, it is a recognized intermediate in the biosynthesis of prodigiosin, a tripyrrole red pigment produced by Serratia marcescens and other bacteria, which exhibits a broad range of bioactivities including anticancer, immunosuppressive, and antimicrobial properties.[1][2][3][4][5][6][7] This guide provides a comprehensive overview of the available technical data, synthetic methodologies, and biological relevance of this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 10087-65-7 | [8] |

| Molecular Formula | C₈H₁₀N₂ | [9] |

| Molecular Weight | 134.18 g/mol | [9] |

| Melting Point | 162-163 °C | [10] |

| Boiling Point | 277.2 °C at 760 mmHg | [10] |

| Density | 1.18 g/cm³ | [10] |

| Appearance | White to light yellow powder | Inferred from supplier data |

| Purity | ≥98% | [9] |

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the aromatic pyrrole ring and the non-aromatic dihydropyrrole ring. Protons on the pyrrole ring would appear in the aromatic region (typically δ 6-7 ppm), while the methylene protons of the dihydropyrrole ring would be found in the aliphatic region (typically δ 2-4 ppm). The NH proton of the pyrrole ring would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the sp² hybridized carbons of the pyrrole ring and the imine group, and the sp³ hybridized carbons of the dihydropyrrole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the pyrrole ring (around 3300-3500 cm⁻¹), C-H stretching for both aromatic and aliphatic components, and C=N stretching of the imine group in the dihydropyrrole ring (around 1650 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (134.18 m/z). Fragmentation patterns would likely involve the cleavage of the bond between the two rings and fragmentation within the dihydropyrrole ring.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general synthetic strategies for related bipyrrole and dihydropyrrole compounds can be adapted. One plausible approach involves the condensation of a pyrrole derivative with a suitable precursor for the dihydropyrrole ring.

A general procedure for the synthesis of related pyrrole derivatives often involves the Paal-Knorr pyrrole synthesis, which is the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.[11][12] For the synthesis of the target compound, a potential strategy could involve the reaction of a pyrrole-containing precursor with a compound that can form the dihydropyrrole ring upon cyclization.

General Workflow for Synthesis and Purification:

Caption: A generalized workflow for the synthesis and purification of pyrrole derivatives.

Biological Significance and Signaling Pathways

The primary biological significance of this compound lies in its role as a precursor in the biosynthesis of prodigiosin.[1][2][3][4][5][6][7] Prodigiosin is a secondary metabolite with a remarkable range of biological activities, including potent anticancer, immunosuppressive, and antimicrobial effects.[1] The biosynthesis of prodigiosin follows a bifurcated pathway where two different pyrrole-containing precursors are synthesized independently and then condensed to form the final tripyrrole pigment.[4][6][7]

One of these precursors is 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), and the other is 2-methyl-3-amylpyrrole (MAP).[6][7] The bipyrrole core of MBC is structurally related to this compound, highlighting the importance of this structural motif in the construction of complex, biologically active natural products.

Prodigiosin Biosynthesis Pathway:

Caption: A simplified diagram of the bifurcated prodigiosin biosynthesis pathway.

The anticancer activity of prodigiosin and its analogues is a subject of intense research. These compounds have been shown to induce apoptosis in various cancer cell lines.[1] The mechanisms of action are multifaceted and may involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK and VEGF pathways.[2] Pyrrole derivatives, in general, are recognized as important scaffolds for the design of kinase inhibitors, which are a major class of targeted cancer therapies.[13][14]

Potential Involvement in Cancer-Related Signaling:

Caption: General inhibition of key cancer-related signaling pathways by pyrrole derivatives.

Applications in Research and Drug Development

Given its role as a precursor to biologically active compounds, this compound holds potential in several areas of research and development:

-

Synthetic Chemistry: It serves as a versatile starting material or intermediate for the synthesis of more complex heterocyclic systems and natural product analogues.[9]

-

Medicinal Chemistry: The bipyrrole scaffold is a key feature in the design of novel therapeutic agents. Its use in the synthesis of prodigiosin analogues could lead to the development of new anticancer, immunosuppressive, or antimicrobial drugs.[1][9]

-

Chemical Biology: As a biosynthetic intermediate, it can be used in studies to elucidate the enzymatic machinery and regulatory mechanisms of natural product biosynthesis.

-

Materials Science: Pyrrole-containing compounds are known to be precursors for conductive polymers. This compound could be explored for the development of novel electronic materials.[9]

Conclusion

This compound is a chemically and biologically significant molecule. Its importance as a key intermediate in the biosynthesis of the potent anticancer agent prodigiosin underscores its potential in drug discovery and development. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, its structural relationship to a wide range of bioactive pyrrole derivatives makes it a compelling target for further investigation. Future research focused on the development of efficient synthetic routes, comprehensive spectroscopic characterization, and exploration of its biological activities could unlock new opportunities in medicinal chemistry and materials science.

References

- 1. Prodigiosin - Wikipedia [en.wikipedia.org]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Prodigiosin Synthesis in Mutants of Serratia marcesens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) assembly pathway, definition of the terminal condensing enzyme, and implications for undecylprodigiosin biosynthesis in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. shop.bio-connect.nl [shop.bio-connect.nl]

- 9. 2-(3,4-Dihydro-2H-Pyrrol-5-Yl)Pyrrole [myskinrecipes.com]

- 10. Page loading... [guidechem.com]

- 11. Pyrrole synthesis [organic-chemistry.org]

- 12. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reactivity of the Pyrrole Ring in 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the pyrrole ring in the heterocyclic compound 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole. This molecule, a key structural motif in various natural products and pharmacologically active compounds, including prodigiosin analogues, presents a unique reactivity profile due to the interplay of the electron-rich pyrrole ring and the adjacent pyrroline substituent. This document details the anticipated reactivity in key organic transformations, supported by established principles of pyrrole chemistry and relevant experimental protocols for analogous systems.

Introduction to the Reactivity of Pyrroles

The pyrrole ring is a five-membered aromatic heterocycle characterized by a high degree of reactivity towards electrophiles. This enhanced reactivity, when compared to benzene, is a consequence of the nitrogen atom's lone pair of electrons participating in the aromatic π-system, which increases the electron density of the ring carbons.[1][2] Electrophilic aromatic substitution (SEAr) is the hallmark reaction of pyrroles and typically proceeds with a strong preference for the α-positions (C2 and C5) over the β-positions (C3 and C4). This regioselectivity is attributed to the greater stabilization of the cationic intermediate (σ-complex) formed during attack at the α-position, which can be depicted through a larger number of resonance structures.[1][2]

In the context of this compound, the pyrrole ring is substituted at the C2 position with a 1-pyrroline group. This substituent is expected to influence the regioselectivity of subsequent electrophilic attacks on the pyrrole ring. The C5 position is unsubstituted and, based on general principles of pyrrole reactivity, is predicted to be the most nucleophilic and therefore the primary site for electrophilic substitution.

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of the pyrrole ring in this compound makes it amenable to a variety of electrophilic substitution reactions. Due to the high reactivity, mild reaction conditions are often sufficient and sometimes necessary to avoid polymerization or the formation of polysubstituted products.[1]

Halogenation

Halogenation of pyrroles can be achieved using various reagents. Due to the high reactivity of the pyrrole ring, direct halogenation with elemental halogens (e.g., Br2, Cl2) can lead to polysubstitution and polymerization.[3] A milder and more controlled method involves the use of N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

For this compound, selective monobromination is anticipated to occur at the C5 position of the pyrrole ring using one equivalent of NBS at low temperatures.

Table 1: Predicted Outcome of Halogenation Reactions

| Reaction | Reagent | Predicted Major Product | Predicted Regioselectivity |

| Bromination | NBS (1 eq.), THF, -78 °C | 5-Bromo-2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole | C5-selective |

| Chlorination | NCS (1 eq.), THF, -78 °C | 5-Chloro-2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole | C5-selective |

Experimental Protocol: General Procedure for Monobromination of a Pyrrole Derivative using NBS [4]

-

Dissolve the pyrrole substrate (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of N-bromosuccinimide (1.0 eq.) in anhydrous THF dropwise to the cooled pyrrole solution.

-

Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Workflow for the bromination of a pyrrole derivative.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl3) and a disubstituted formamide such as N,N-dimethylformamide (DMF), acts as the electrophile.[7] For this compound, formylation is expected to occur selectively at the C5 position of the pyrrole ring.

Table 2: Predicted Outcome of the Vilsmeier-Haack Reaction

| Reagent | Predicted Major Product | Predicted Regioselectivity |

| POCl3, DMF | 5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole-2-carbaldehyde | C5-selective |

Experimental Protocol: General Procedure for the Vilsmeier-Haack Formylation of a Pyrrole Derivative [7]

-

In a flame-dried flask under an inert atmosphere, cool a solution of the pyrrole substrate (1.0 eq.) in anhydrous DMF to 0 °C.

-

Slowly add phosphoryl chloride (1.1 - 1.5 eq.) to the solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat as required (e.g., 40-60 °C), monitoring by TLC.

-

After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting aldehyde by column chromatography or recrystallization.

Caption: Simplified Vilsmeier-Haack formylation pathway.

Nitration

Direct nitration of pyrroles with strong acids like nitric acid and sulfuric acid often leads to polymerization and decomposition.[1] Milder nitrating agents are therefore employed. A common method is the use of nitric acid in acetic anhydride, which generates acetyl nitrate in situ.[8][9] For this compound, nitration under these mild conditions is expected to yield the C5-nitro derivative.

Table 3: Predicted Outcome of Nitration Reaction

| Reagent | Predicted Major Product | Predicted Regioselectivity |

| HNO3, Acetic Anhydride | 2-(3,4-Dihydro-2H-pyrrol-5-yl)-5-nitro-1H-pyrrole | C5-selective |

Experimental Protocol: General Procedure for Nitration of a Pyrrole Derivative

-

Dissolve the pyrrole substrate (1.0 eq.) in acetic anhydride in a flask protected from light.

-

Cool the solution to a low temperature (e.g., -10 °C to 0 °C).

-

Slowly add a solution of fuming nitric acid in acetic anhydride dropwise, maintaining the low temperature.

-

Stir the reaction mixture at the low temperature for a specified time, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

The introduction of a halogen atom onto the pyrrole ring via electrophilic halogenation opens up the possibility for subsequent functionalization through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[10] A 5-bromo-2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole derivative would be a suitable substrate for coupling with various boronic acids or their esters to introduce new aryl or vinyl substituents at the C5 position. It is often beneficial to protect the pyrrole nitrogen (e.g., with a BOC group) to prevent side reactions and improve yields.[11]

Table 4: Predicted Outcome of Suzuki-Miyaura Coupling

| Substrate | Coupling Partner | Catalyst/Base | Predicted Product |

| 5-Bromo-2-(pyrrolin-2-yl)-1H-pyrrole | R-B(OH)2 | Pd(PPh3)4, K2CO3 | 5-R-2-(pyrrolin-2-yl)-1H-pyrrole |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromopyrrole [12]

-

To a reaction vessel, add the bromopyrrole substrate (1.0 eq.), the boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (e.g., 5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[13] A halogenated this compound could be coupled with various alkenes to introduce alkenyl substituents.

Table 5: Predicted Outcome of Heck-Mizoroki Reaction

| Substrate | Coupling Partner | Catalyst/Base | Predicted Product |

| 5-Bromo-2-(pyrrolin-2-yl)-1H-pyrrole | Alkene | Pd(OAc)2, PPh3, Et3N | 5-Alkenyl-2-(pyrrolin-2-yl)-1H-pyrrole |

Experimental Protocol: General Procedure for the Heck-Mizoroki Reaction [14]

-

Combine the bromopyrrole (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium source such as Pd(OAc)2 (e.g., 2-5 mol%), a phosphine ligand (e.g., PPh3 or P(o-tolyl)3), and a base (e.g., Et3N or K2CO3) in a suitable solvent (e.g., DMF, acetonitrile, or toluene).

-

Degas the mixture and heat under an inert atmosphere to the required temperature (typically 80-120 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, filter off any solids, and concentrate the filtrate.

-

Take up the residue in an organic solvent and water, separate the layers, and extract the aqueous phase.

-

Combine the organic extracts, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Conclusion

The pyrrole ring in this compound is a highly activated system poised for a range of chemical transformations. The primary mode of reactivity is electrophilic aromatic substitution, which is predicted to occur with high regioselectivity at the C5 position. This allows for the controlled introduction of various functional groups, including halogens, formyl, and nitro groups. Subsequent functionalization of the halogenated derivatives via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, provides a powerful platform for the synthesis of a diverse array of more complex analogues. The protocols and reactivity patterns outlined in this guide serve as a foundational resource for researchers engaged in the synthesis and derivatization of this important class of heterocyclic compounds. Further experimental validation is necessary to determine the precise optimal conditions and to quantify the yields and regioselectivity for each transformation on this specific substrate.

References

- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 3. Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles - Lookchem [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. The nitration of canrenone with acetic anhydride/nitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophilic aromatic substitution. Part XI. The kinetics and mechanism of the nitration of reactive aromatic substrates in acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. Heck Reaction [organic-chemistry.org]

Stability of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the anticipated stability of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole under acidic conditions. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from closely related pyrrole and pyrroline compounds to predict its behavior and provide robust experimental protocols for its stability assessment. Pyrrole-containing compounds are known to be susceptible to degradation in acidic environments, primarily through mechanisms of acid-catalyzed polymerization and hydrolysis. Understanding these degradation pathways is critical for the development of drug candidates featuring this heterocyclic core. This document outlines potential degradation mechanisms, recommended experimental designs for stability testing, and discusses the potential relevance of this structural motif in biological signaling pathways, particularly in the context of proline metabolism.

Introduction: The Pyrrole and Pyrroline Scaffolds in Drug Discovery

Pyrrole and its reduced form, pyrroline, are privileged heterocyclic structures found in a wide array of natural products and pharmaceuticals. Their unique electronic properties and ability to engage in various biological interactions make them attractive scaffolds in medicinal chemistry. However, the inherent reactivity of the pyrrole ring, particularly its propensity for acid-catalyzed reactions, presents a significant challenge in drug development. This guide focuses on the stability of this compound, a bipyrrolic structure, under acidic conditions—a critical consideration for oral drug formulations and understanding potential metabolic pathways.

Predicted Stability and Degradation Pathways

Acid-Catalyzed Polymerization

Pyrroles are well-documented to undergo acid-catalyzed polymerization. The electron-rich nature of the pyrrole ring makes it susceptible to protonation, which can initiate a cascade of reactions leading to the formation of oligomers and polymers. This process can result in a loss of the desired biological activity and the formation of potentially toxic byproducts.

Hydrolysis of the Pyrroline Ring

The imine functionality within the 3,4-dihydro-2H-pyrrole (1-pyrroline) ring is susceptible to acid-catalyzed hydrolysis. This would lead to ring-opening and the formation of a linear amino ketone, which could undergo further reactions.

Degradation of Related Tripyrrole Structures

Studies on prodigiosin, a tripyrrole natural product, indicate that its stability is pH-dependent. While it can be extracted and is relatively stable in acidic conditions, prolonged exposure can lead to degradation. Spectrophotometric analysis of prodigiosin shows a distinct red color in acidic media (peak at 535 nm) and an orange-yellow color in alkaline environments (peak around 470 nm)[1]. This suggests that the protonation state of the pyrrole nitrogens significantly influences the electronic structure and stability of the molecule.

The following diagram illustrates a plausible acid-catalyzed degradation pathway for this compound, leading to polymerization.

Caption: Plausible acid-catalyzed polymerization pathway.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of this compound, a forced degradation study under acidic conditions is recommended. The following protocols are based on established guidelines for pharmaceutical stability testing.[2][3][4][5][6]

Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions

-

Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (pH 7.0)

Forced Degradation Protocol (Acid Hydrolysis)

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

-

Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

-

-

Sample Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of NaOH to stop the degradation reaction. Dilute the sample with mobile phase to a suitable concentration for analysis.

-

Control Samples: Prepare control samples by diluting the stock solution with the organic solvent and water (without acid) and subject them to the same temperature conditions.

The following diagram outlines the experimental workflow for the forced degradation study.

Caption: Experimental workflow for acid stability testing.

Analytical Methodology

3.3.1. High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution with acetonitrile and water (with a suitable buffer like phosphate or acetate) is recommended to achieve good separation.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound.

-

Data Analysis: Quantify the percentage of the parent compound remaining at each time point and the formation of degradation products. This data can be used to calculate degradation kinetics.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be employed to monitor the degradation process and identify the structure of the degradation products.

-

Procedure: The degradation study can be performed directly in an NMR tube using a deuterated acidic solvent (e.g., DCl in D₂O).

-

Analysis: ¹H NMR spectra can be acquired at different time points to observe the disappearance of signals corresponding to the parent compound and the appearance of new signals from the degradation products. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can aid in the structural elucidation of the major degradants.

Quantitative Data Presentation

The results from the HPLC analysis should be tabulated to clearly present the degradation profile of this compound under different acidic conditions.

Table 1: Stability of this compound in 0.1 M HCl at 40°C

| Time (hours) | Peak Area of Parent Compound | % Parent Compound Remaining | % Degradation |

| 0 | [Initial Peak Area] | 100 | 0 |

| 2 | [Peak Area at 2h] | [Calculated %] | [Calculated %] |

| 4 | [Peak Area at 4h] | [Calculated %] | [Calculated %] |

| 8 | [Peak Area at 8h] | [Calculated %] | [Calculated %] |

| 24 | [Peak Area at 24h] | [Calculated %] | [Calculated %] |

| 48 | [Peak Area at 48h] | [Calculated %] | [Calculated %] |

Table 2: Stability of this compound in 1 M HCl at 40°C

| Time (hours) | Peak Area of Parent Compound | % Parent Compound Remaining | % Degradation |

| 0 | [Initial Peak Area] | 100 | 0 |

| 2 | [Peak Area at 2h] | [Calculated %] | [Calculated %] |

| 4 | [Peak Area at 4h] | [Calculated %] | [Calculated %] |

| 8 | [Peak Area at 8h] | [Calculated %] | [Calculated %] |

| 24 | [Peak Area at 24h] | [Calculated %] | [Calculated %] |

| 48 | [Peak Area at 48h] | [Calculated %] | [Calculated %] |

Potential Relevance in Biological Signaling Pathways

The 3,4-dihydro-2H-pyrrole moiety is structurally related to pyrroline-5-carboxylate (P5C), a key intermediate in proline metabolism. The interconversion of proline and P5C is catalyzed by proline dehydrogenase and pyrroline-5-carboxylate reductase (PYCR).[7][8] The PYCR enzyme family, particularly PYCR1 and PYCR2, has been implicated in various cancer signaling pathways.[9][10][11]

Elevated levels of PYCR1 have been associated with promoting cancer stemness and tumor growth in breast cancer by activating the cGMP-PKG signaling pathway.[9] In colorectal cancer, PYCR2 has been shown to promote cancer progression via the PI3K/AKT/mTOR pathway.[10] Given the structural similarity, it is plausible that this compound or its metabolites could interact with enzymes of the proline metabolism pathway, such as PYCR, potentially modulating these signaling cascades. Further investigation into the inhibitory or substrate activity of this compound towards PYCR is warranted.

The following diagram illustrates the potential interaction of a pyrroline-containing compound with the PYCR-mediated signaling pathway.

Caption: Hypothetical interaction with PYCR signaling.

Conclusion

The stability of this compound under acidic conditions is a critical parameter for its development as a potential therapeutic agent. Based on the chemistry of related compounds, it is anticipated to be susceptible to acid-catalyzed polymerization and hydrolysis. The provided experimental protocols offer a robust framework for quantifying its stability and identifying degradation products. Furthermore, the structural similarity to intermediates in proline metabolism suggests a potential for interaction with cancer-related signaling pathways, highlighting an important area for future biological evaluation. A thorough understanding of its stability and potential biological interactions will be paramount for the successful progression of this and related compounds in drug discovery and development programs.

References

- 1. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. ijisrt.com [ijisrt.com]

- 7. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrroline-5-carboxylate synthase and proline biosynthesis: From osmotolerance to rare metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrroline-5-carboxylate reductase 1 reprograms proline metabolism to drive breast cancer stemness under psychological stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrroline-5-Carboxylate Reductase-2 Promotes Colorectal Cancer Progression via Activating PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrroline-5-carboxylate reductase 1 promotes cell proliferation via inhibiting apoptosis in human malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole in Organic Solvents

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of the heterocyclic compound 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines its predicted solubility based on its structural similarity to pyrrole and related compounds. Furthermore, it details standardized experimental protocols for determining solubility, offering a framework for researchers to generate empirical data. This guide is intended to be a foundational resource for professionals in drug development and chemical research, providing both theoretical predictions and practical methodologies for solubility assessment.

Predicted Solubility Profile

The parent compound, pyrrole, is known to be soluble in alcohol, ether, and most organic solvents.[1][2] The solubility of pyrrole in ethanol is notably high due to the formation of hydrogen bonds between the nitrogen atom in pyrrole and the hydroxyl group of ethanol, as well as van der Waals forces between the non-polar regions of the molecules.[2] Conversely, pyrrole has a lower solubility in water because of its non-polar aromatic ring.[2]

Given the structure of this compound, it is anticipated to exhibit good solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol) due to potential hydrogen bonding. Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be moderate, influenced by the nonpolar hydrocarbon portions of the molecule.

Illustrative Quantitative Solubility Data

The following table presents a hypothetical solubility profile for this compound to serve as a template for experimental data presentation. These values are for illustrative purposes only and must be confirmed through empirical testing.

| Solvent | Type | Predicted Solubility ( g/100 mL) at 25°C |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 10 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 10 |

| Ethanol | Polar Protic | 5 - 10 |

| Methanol | Polar Protic | 5 - 10 |

| Dichloromethane (DCM) | Nonpolar | 1 - 5 |

| Toluene | Nonpolar | < 1 |

| Hexane | Nonpolar | < 0.1 |

Experimental Protocols for Solubility Determination

A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following section details the recommended methodologies.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass test tubes or vials with screw caps

-

Orbital shaker incubator

-

Analytical balance

-

Syringes and syringe filters (0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of the solid compound to a known volume of the solvent in a glass vial.

-

Seal the vial and place it in an orbital shaker incubator set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any particulate matter.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of the compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The solubility is then calculated from the measured concentration.

Qualitative Solubility Assessment

For a rapid preliminary assessment, a qualitative method can be employed.

Procedure:

-

Weigh a small, known mass of the compound (e.g., 1-5 mg) into a small test tube.

-

Add the selected solvent dropwise while continuously agitating the tube.

-

Observe the dissolution of the solid.

-

The compound is considered "soluble" if it dissolves completely in a small volume of the solvent (e.g., < 1 mL), "sparingly soluble" if a larger volume is required, and "insoluble" if it does not dissolve even with the addition of a significant volume of solvent.[3]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for the shake-flask method of solubility determination.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility

This diagram outlines the key molecular and environmental factors that influence the solubility of a heterocyclic compound like this compound.

Caption: Key Factors Influencing the Solubility of Heterocyclic Compounds.

References

A Theoretical Exploration of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole: A Quantum Chemical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the quantum chemical analysis of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole, a heterocyclic compound with potential applications in pharmaceutical and materials science. Due to the limited availability of experimental data for this specific molecule, this document outlines a detailed computational protocol to elucidate its structural, electronic, and spectroscopic properties. The proposed methodologies and expected outcomes are intended to serve as a valuable resource for researchers engaged in the study of pyrrole derivatives and to facilitate further experimental investigations and applications, particularly in the field of drug development.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that are integral to a vast array of biologically active molecules and functional materials. The compound this compound, with the chemical formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol , represents an intriguing fusion of a pyrrole ring and a 2,3-dihydropyrrole (a pyrroline) moiety.[1] This unique structural combination suggests its potential as a versatile intermediate for the synthesis of novel pharmaceutical agents and functional polymers.[1] Its structural motifs are found in compounds explored for applications such as kinase inhibitors and neurological agents.[1]

Despite its potential significance, a thorough review of the scientific literature reveals a scarcity of detailed experimental and theoretical characterization for this specific molecule. This whitepaper aims to bridge this knowledge gap by proposing a robust quantum chemical workflow to predict its key physicochemical properties. The insights gained from such a computational study can guide synthetic efforts, aid in the interpretation of future experimental data, and provide a rational basis for its application in drug design and materials science.

Proposed Quantum Chemical Calculation Workflow

To obtain a comprehensive understanding of the molecular properties of this compound, a multi-step computational approach is proposed. This workflow, illustrated in the diagram below, is designed to provide accurate predictions of the molecule's geometry, vibrational frequencies, and electronic characteristics.

Caption: Proposed workflow for quantum chemical calculations.

Detailed Computational Methodologies

The following section details the proposed theoretical protocols for the quantum chemical calculations.

Software

All calculations can be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Level of Theory

Density Functional Theory (DFT) is recommended for its excellent balance of accuracy and computational cost for molecules of this size. The B3LYP hybrid functional is a robust choice for geometry optimizations and electronic property calculations. To ensure high accuracy, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is proposed.

Geometry Optimization

The initial 3D structure of this compound will be generated using molecular modeling software. A full geometry optimization will then be performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. The convergence criteria for the optimization should be set to the software's default "tight" settings to ensure a true energy minimum is located on the potential energy surface.

Vibrational Frequency Analysis